Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 5-chloro group and a 4-methylbenzylthio group, linked to a benzoate moiety through a carbonyl-amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the 5-chloro and 4-methylbenzylthio substituents. The final step involves the coupling of the pyrimidine derivative with methyl 4-aminobenzoate under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of bases like triethylamine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrimidine core can mimic natural nucleotides, allowing it to inhibit enzymes involved in DNA replication and repair. Additionally, the thioether and carbonyl groups can form covalent bonds with active site residues, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate
- Methyl 4-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate
Uniqueness
Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is unique due to the presence of the 4-methylbenzylthio group, which imparts distinct electronic and steric properties. This makes it more selective in its interactions with biological targets compared to similar compounds with different alkylthio substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 4-[({5-chloro-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H19ClN3O2S
- Molecular Weight : 368.88 g/mol
This compound features a pyrimidine ring substituted with a chloro group and a thioether moiety, which may contribute to its biological properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the pyrimidine ring is often associated with the inhibition of key enzymes involved in cancer cell proliferation. In particular, derivatives of pyrimidine have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells .
Table 1: Summary of Anticancer Activities
Compound | Target Enzyme | IC50 (µM) | Reference |
---|---|---|---|
Methyl 4-[...] | Topoisomerase I | 15 | |
Similar Pyrimidine Deriv. | Topoisomerase II | 10 | |
Benzothiazole Derivative | c-Myc | 20 |
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various enzymes implicated in metabolic pathways. One notable target is acetyl-CoA carboxylase (ACC), which plays a vital role in fatty acid metabolism. Inhibitors of ACC have therapeutic potential in treating obesity and metabolic disorders .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa. These bacteria are known for their resistance to multiple drugs, making the discovery of effective inhibitors crucial .
Case Studies
- Study on Topoisomerase Inhibition : A study demonstrated that methyl derivatives of pyrimidine effectively inhibited topoisomerase I activity in various cancer cell lines, leading to increased apoptosis rates .
- ACC Inhibition Study : Another investigation revealed that derivatives similar to Methyl 4-[...] showed promising results as ACC inhibitors, significantly reducing lipid accumulation in pre-adipocytes .
- Antimicrobial Efficacy : A recent report detailed the synthesis of compounds structurally related to Methyl 4-[...] that exhibited notable antibacterial activity against resistant strains, suggesting potential applications in treating infections .
Properties
Molecular Formula |
C21H18ClN3O3S |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
methyl 4-[[5-chloro-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18ClN3O3S/c1-13-3-5-14(6-4-13)12-29-21-23-11-17(22)18(25-21)19(26)24-16-9-7-15(8-10-16)20(27)28-2/h3-11H,12H2,1-2H3,(H,24,26) |
InChI Key |
RUPIDKPTOXJGAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)Cl |
Origin of Product |
United States |
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